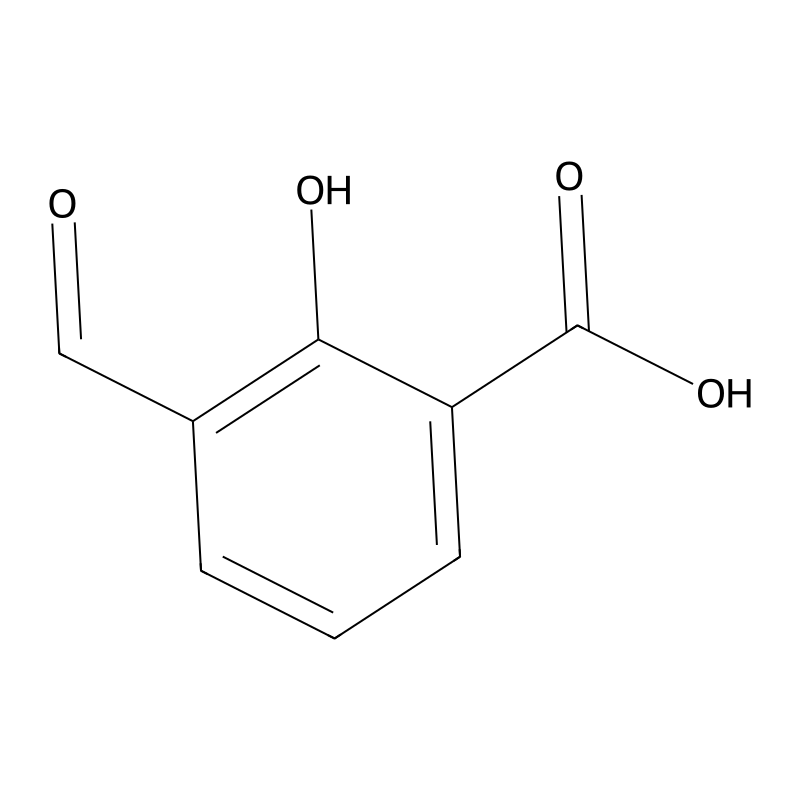

3-Formyl-2-hydroxybenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Enzyme Inhibition:

3-Formylsalicylic acid has been studied for its ability to inhibit estrone sulfatase, an enzyme involved in the metabolism of estrogens. Studies have shown that 3-formylsalicylic acid acts as a non-competitive inhibitor, meaning it binds to the enzyme at a site other than the active site, preventing the enzyme from converting estrone sulfate to estrone. This inhibition has potential applications in the treatment of estrogen-dependent cancers such as breast and ovarian cancer [].

Antibacterial Activity:

Some research suggests that 3-formylsalicylic acid may possess antibacterial activity against certain strains of bacteria. However, more research is needed to confirm these findings and understand the mechanisms of action behind this potential antibacterial effect.

Other Potential Applications:

-Formylsalicylic acid is being investigated for other potential applications in scientific research, including its use as:

- A chemical intermediate in the synthesis of other compounds.

- A model compound for studying the reactivity of formyl groups.

3-Formyl-2-hydroxybenzoic acid, also known as 3-formylsalicylic acid, is a derivative of salicylic acid where a formyl group is substituted at the 3-position of the aromatic ring. Its chemical formula is and it has a molecular weight of 166.13 g/mol. This compound is characterized by its hydroxyl and formyl functional groups, which contribute to its reactivity and potential applications in organic synthesis and medicinal chemistry .

The primary area of research for 3-formylsalicylic acid is its role as a non-competitive inhibitor of the enzyme estrone sulfatase []. This enzyme converts estrone sulfate, a less active form of estrogen, into estrone, a more active form. By inhibiting this enzyme, 3-formylsalicylic acid could potentially reduce estrogen activity, although its specific mechanism requires further investigation [].

- Condensation Reactions: The aldehyde group can react with amines or alcohols to form imines or hemiacetals, respectively.

- Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Esterification: The hydroxyl group can react with carboxylic acids to form esters.

- Nucleophilic Substitution: The compound can undergo nucleophilic attack at the carbonyl carbon, leading to various substitution products .

Studies have indicated that 3-formyl-2-hydroxybenzoic acid exhibits various biological activities:

- Antimicrobial Properties: It has shown effectiveness against certain bacterial strains, making it a candidate for further pharmaceutical development.

- Antioxidant Activity: The compound may possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

- Potential Anticancer Activity: Preliminary studies suggest that it may inhibit cancer cell proliferation, though further investigation is necessary to confirm these effects and elucidate mechanisms .

Several methods exist for synthesizing 3-formyl-2-hydroxybenzoic acid:

- Starting from Salicylic Acid: Salicylic acid can be treated with formic acid under acidic conditions to introduce the formyl group.

- Via Electrophilic Aromatic Substitution: A hydroxyl group on a substituted benzoic acid can be converted into a formyl group using reagents like phosphorus oxychloride followed by hydrolysis.

- Using Aldol Condensation: Appropriate aldehydes can undergo aldol condensation reactions with salicylic derivatives to yield the desired compound .

3-Formyl-2-hydroxybenzoic acid has several applications:

- Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

- Research: Its unique structure makes it useful in studies related to chemical reactivity and biological activity.

- Dyes and Pigments: The compound can be utilized in the formulation of dyes due to its chromophoric properties .

Interaction studies have shown that 3-formyl-2-hydroxybenzoic acid interacts with various biological molecules:

- Protein Binding: Investigations into its binding affinity with proteins suggest potential applications in drug design.

- Metal Complexation: The compound can form complexes with transition metals, which may enhance its biological activity or provide new avenues for material science applications .

3-Formyl-2-hydroxybenzoic acid shares structural similarities with other hydroxybenzoic acids. Here are some comparable compounds:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| 4-Formyl-3-hydroxybenzoic acid | 619-12-5 | 0.98 | Substituent at position 4 instead of position 3 |

| 4-Hydroxy-3-methylbenzoic acid | 499-76-3 | 0.98 | Contains a methyl group at position 3 |

| 3-Hydroxy-4-methylbenzoic acid | 586-30-1 | 0.95 | Methyl substitution at position 4 |

| 2-Hydroxy-5-methylbenzaldehyde | 613-84-3 | 0.88 | Different substitution pattern on the benzene ring |

| 2-Hydroxy-3-methylbenzaldehyde | 824-42-0 | 0.85 | Methyl group at position 3 |

The uniqueness of 3-formyl-2-hydroxybenzoic acid lies in its specific arrangement of functional groups and their positions on the aromatic ring, which influence its reactivity and biological properties compared to similar compounds .

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant